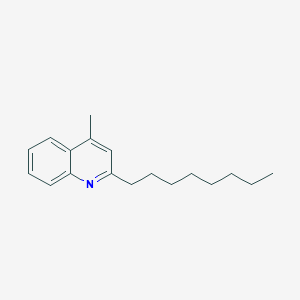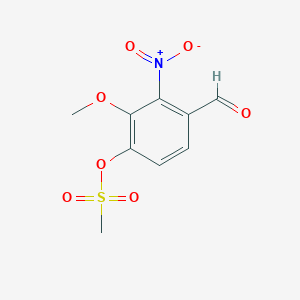
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate is an organic compound with the molecular formula C10H9NO6S. It is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a methanesulfonate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate typically involves the reaction of 4-formyl-2-methoxy-3-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-Formyl-2-methoxy-3-nitrobenzoic acid
Reduction: 4-Formyl-2-methoxy-3-aminophenyl methanesulfonate
Substitution: Corresponding amine or thiol derivatives
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The methanesulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-2-methoxy-3-nitrophenyl acetate
- 4-Formyl-2-methoxy-3-nitrophenyl carbamate
Uniqueness
4-Formyl-2-methoxy-3-nitrophenyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts distinct reactivity compared to similar compounds like the acetate or carbamate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methanesulfonate group is advantageous.
Propiedades
Número CAS |
126070-80-2 |
|---|---|
Fórmula molecular |
C9H9NO7S |
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxy-3-nitrophenyl) methanesulfonate |
InChI |
InChI=1S/C9H9NO7S/c1-16-9-7(17-18(2,14)15)4-3-6(5-11)8(9)10(12)13/h3-5H,1-2H3 |
Clave InChI |
ODRZPIPRQPOGNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


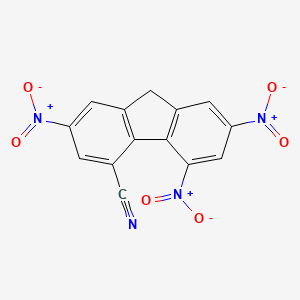
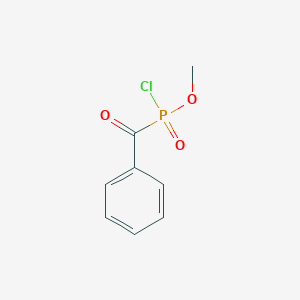
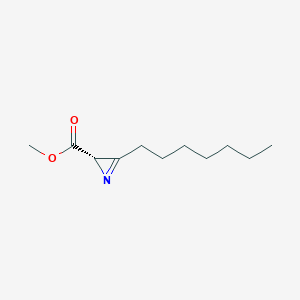
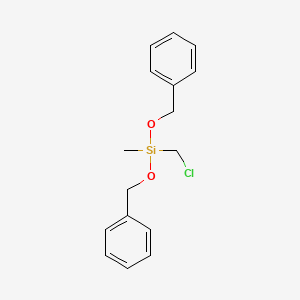
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
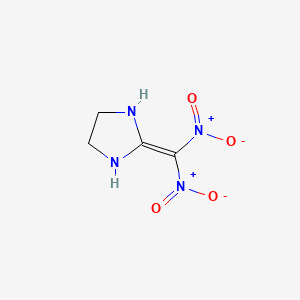
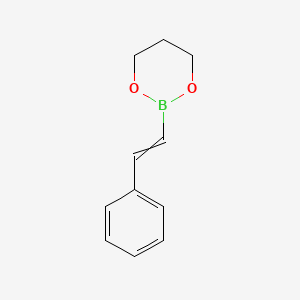
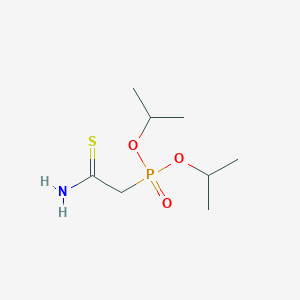
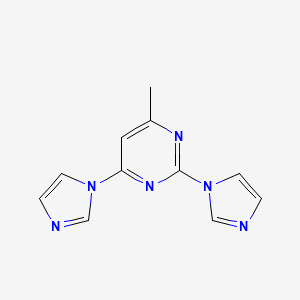
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
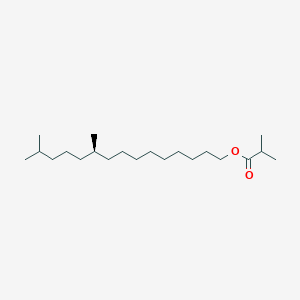
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
